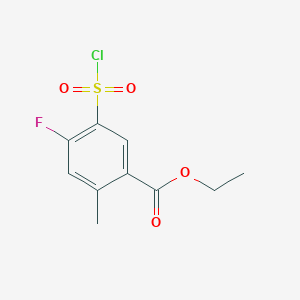

Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 5-chlorosulfonyl-4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO4S/c1-3-16-10(13)7-5-9(17(11,14)15)8(12)4-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHBASTXVIYNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorosulfonyl group : This functional group is known to enhance the reactivity of the compound, potentially leading to various biological interactions.

- Fluorine substitution : The presence of a fluorine atom can influence the lipophilicity and metabolic stability of the compound, which may affect its pharmacokinetic properties.

The biological activity of this compound may be attributed to its interaction with specific biological targets, such as:

- EP Receptors : Research indicates that compounds with similar structures can act as ligands for EP receptors, which are part of the G-protein coupled receptor (GPCR) superfamily. These receptors are involved in various physiological processes, including pain modulation and inflammation .

- Inhibition of Enzymatic Activity : The chlorosulfonyl group may facilitate inhibition of certain enzymes linked to inflammatory pathways, contributing to analgesic effects .

Biological Activity Studies

Several studies have explored the biological activities associated with compounds similar to this compound. Key findings include:

- Analgesic Effects : Compounds targeting EP receptors have demonstrated efficacy in reducing pain in various models, including inflammatory pain models. For instance, EP1 receptor antagonists have shown significant analgesic activity in preclinical studies .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against specific pathogens, suggesting potential applications in treating infections .

Table 1: Biological Activities of Related Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential EP receptor antagonist | |

| Mthis compound | Antimicrobial activity | |

| Novel EP1 antagonists | Analgesic effects in inflammatory models |

Research Findings

Recent studies have highlighted the need for new therapeutic agents targeting EP receptors due to increasing drug resistance and side effects associated with current treatments. The exploration of this compound and its analogs could lead to the development of more effective pain management strategies and treatments for inflammatory diseases.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorosulfonyl group provides a reactive site for further chemical transformations, making it a valuable building block in drug development.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that compounds derived from this compound exhibit antiviral properties. For instance, derivatives have been synthesized and tested for their efficacy against Hepatitis B virus (HBV). The results indicated promising anti-HBV activity, highlighting the compound's potential in antiviral drug formulation .

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as a reagent for the preparation of sulfonamide derivatives. These derivatives are crucial for developing various biologically active compounds.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Application |

|---|---|---|

| Nucleophilic Substitution | Sulfonamide Derivatives | Antibacterial agents |

| Electrophilic Aromatic Substitution | Functionalized Aromatics | Agrochemicals |

| Coupling Reactions | Biologically Active Compounds | Drug development |

Materials Science

The compound has also found applications in materials science, particularly in the development of functionalized polymers and nanomaterials. Its sulfonyl group can enhance the properties of polymers, such as thermal stability and solubility.

Case Study: Polymer Modification

A study demonstrated that incorporating this compound into polymer matrices improved their mechanical properties and thermal resistance. This modification is particularly beneficial for applications in high-performance materials used in electronics and aerospace industries .

Catalytic Applications

This compound has been explored as a catalyst precursor in various organic reactions. Its ability to form sulfonic acid functionalities makes it suitable for catalyzing reactions such as esterification and transesterification.

Table 2: Catalytic Reactions Using this compound

| Reaction Type | Catalyst Role | Reaction Outcome |

|---|---|---|

| Esterification | Catalyst precursor | High yield of esters |

| Transesterification | Catalyst for biodiesel production | Enhanced conversion rates |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Ethyl 5-bromo-4-(chlorosulfonyl)-2-methylbenzoate (CAS: EN300-751319):

This compound replaces the fluorine atom at the 4-position with bromine. The bromine atom’s larger atomic radius and lower electronegativity compared to fluorine may reduce the compound’s electrophilicity but enhance its lipophilicity. Such differences could impact reactivity in substitution reactions or biological activity in pesticidal applications .- Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate (CAS: 1823375-29-6): Substitution of the chlorosulfonyl group with a hydroxyl (-OH) group drastically alters the compound’s properties. This makes the hydroxyl derivative more suited for pharmaceutical applications (e.g., prodrugs) compared to the sulfonating utility of the target compound .

Analogues with Modified Ester Groups

- However, the chlorosulfonyl group is attached to a methylene (-CH₂-) spacer rather than directly to the aromatic ring, which may decrease conjugation and alter reactivity in sulfonation reactions .

Heterocyclic Analogues

- Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methyl-3-furoate (CAS: 306936-30-1): This compound replaces the benzene ring with a furan ring. The 4-chlorophenyl substituent introduces additional steric and electronic effects, making this analogue more suited for applications requiring π-π interactions in drug design .

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Preparation of 4-Fluoro-2-methylbenzoic Acid

A key precursor is 4-fluoro-2-methylbenzoic acid, which can be synthesized industrially by a Friedel-Crafts acylation route starting from m-fluorotoluene:

- Starting Materials: m-fluorotoluene and trichloroacetyl chloride

- Catalyst: Anhydrous aluminum trichloride (Lewis acid)

- Solvent: 1,2-dichloroethane (preferred for its stability and solubility properties)

- Reaction Conditions: Temperature maintained between -5 to 10 °C to control isomer formation

- Process: Friedel-Crafts acylation produces ortho- and para-ketone isomers, which are then hydrolyzed under alkaline conditions to yield a mixture of 4-fluoro-2-methylbenzoic acid and its isomer 2-fluoro-4-methylbenzoic acid. Recrystallization from solvents such as toluene separates the desired 4-fluoro-2-methylbenzoic acid with high purity (~98.5%) and a yield of approximately 61% (overall).

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Friedel-Crafts acylation | m-fluorotoluene, trichloroacetyl chloride, AlCl3, 1,2-dichloroethane, 0–10 °C | Mixture of ortho and para ketones | Controlled temperature critical for selectivity |

| Hydrolysis and acidification | NaOH aqueous solution, acidify with HCl | Mixture of 4-fluoro-2-methylbenzoic acid and isomers | Alkaline hydrolysis converts ketones to acids |

| Recrystallization | Toluene reflux, cooling | Pure 4-fluoro-2-methylbenzoic acid | Removes isomeric impurities |

Esterification to Ethyl 4-fluoro-2-methylbenzoate

The carboxylic acid is converted to its ethyl ester via standard esterification methods:

- Method: Fischer esterification or acid chloride intermediate

- Reagents: Ethanol and acid catalyst (e.g., sulfuric acid) or ethyl chloroformate for acyl chloride route

- Conditions: Reflux under removal of water to drive equilibrium toward ester formation

- Outcome: Ethyl 4-fluoro-2-methylbenzoate with high yield and purity

This step is essential to obtain the ethyl ester functionality present in the target compound.

The critical functionalization step is the introduction of the chlorosulfonyl group at the 5-position of the aromatic ring:

- Reagent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions

- Solvent: Often neat or in an inert solvent such as dichloromethane

- Temperature: Typically 0–50 °C to avoid overreaction or degradation

- Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group substitutes a hydrogen at the 5-position (meta to the methyl and ortho to the fluoro substituent)

- Outcome: Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate

Regioselectivity is influenced by the directing effects of the fluorine and methyl substituents, favoring substitution at the 5-position.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Product | Yield & Purity |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | m-fluorotoluene, trichloroacetyl chloride, AlCl3, 1,2-dichloroethane, 0–10 °C | 4-fluoro-2-methylbenzoic acid (with isomers) | ~61% overall, 98.5% purity after recrystallization |

| 2 | Esterification | Ethanol, acid catalyst, reflux | Ethyl 4-fluoro-2-methylbenzoate | High yield, typically >90% |

| 3 | Chlorosulfonation | Chlorosulfonic acid, 0–50 °C | This compound | High regioselectivity expected |

Research Findings and Practical Considerations

- The Friedel-Crafts acylation route is preferred industrially due to mild conditions, cost-effective raw materials, and scalability.

- Use of anhydrous aluminum trichloride is optimal as a Lewis acid catalyst for high conversion and selectivity.

- Hydrolysis under alkaline conditions followed by acidification efficiently converts ketone intermediates to the carboxylic acid.

- Recrystallization is critical to separate positional isomers and achieve high purity of 4-fluoro-2-methylbenzoic acid.

- Esterification is a straightforward step with well-established protocols, ensuring high yield.

- Chlorosulfonation requires careful temperature control to avoid polysubstitution or decomposition. The directing effects of substituents on the aromatic ring guide regioselectivity.

- The overall synthetic route balances cost, yield, and operational simplicity, making it suitable for industrial synthesis of this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate?

The synthesis typically involves introducing the chlorosulfonyl group via sulfonation of a benzoate precursor. For example, chlorosulfonic acid can react with a fluorinated methylbenzoate derivative under controlled conditions (e.g., −10°C to 0°C) to minimize side reactions . Intermediate purification steps, such as recrystallization or column chromatography, are critical to isolate the product. Ethyl 4-fluoro-2-methylbenzoate (a structural analog) has been used as a precursor in similar syntheses, suggesting comparable strategies for introducing functional groups .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine at C4, chlorosulfonyl at C5) .

- HPLC-MS : To assess purity and detect trace impurities, especially sulfonic acid byproducts.

- Elemental analysis : Verify empirical formula consistency (CHClFOS) .

- Melting point determination : Compare observed values with literature data (e.g., analogs like ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate melt at ~40°C, suggesting similar thermal behavior for related esters) .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

The compound is sparingly soluble in water (estimated <1 g/L at 25°C) due to its hydrophobic ester and aryl groups. It dissolves better in polar aprotic solvents like DMSO or DMF, which stabilize the sulfonyl chloride group . Solubility in ethyl acetate or dichloromethane is moderate, making these suitable for reaction media .

Advanced Research Questions

Q. How can computational modeling assist in predicting reactivity or stability of this compound?

Density Functional Theory (DFT) calculations can predict electrophilic sites (e.g., sulfonyl chloride reactivity) and hydrolysis pathways. For example, the chlorosulfonyl group’s electrophilicity can be quantified using Fukui indices, aiding in designing nucleophilic substitution reactions . Molecular dynamics simulations may also model solvent interactions to optimize reaction conditions .

Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Crystallization difficulties often stem from:

- Conformational flexibility : The ester and sulfonyl groups may adopt multiple orientations, leading to disordered structures.

- Weak diffraction : High-resolution data collection (e.g., synchrotron sources) and software like SHELXL for refinement can mitigate this .

- Hygroscopicity : Use of inert atmospheres or low-temperature data collection (e.g., 100 K) preserves crystal integrity .

Q. How do conflicting literature reports on physicochemical properties (e.g., melting points) arise, and how should researchers resolve them?

Discrepancies may result from:

- Purity variations : Impurities (e.g., unreacted precursors) depress melting points. Recrystallization or sublimation improves purity .

- Methodological differences : Differential Scanning Calorimetry (DSC) vs. capillary methods yield varying results. Standardize protocols using certified reference materials .

- Polymorphism : Multiple crystal forms (e.g., metastable vs. stable) exhibit distinct thermal profiles. Powder XRD can identify polymorphs .

Q. What strategies optimize the compound’s stability during long-term storage?

- Anhydrous conditions : Store under argon or nitrogen to prevent hydrolysis of the sulfonyl chloride group.

- Low temperatures : −20°C in amber vials to reduce thermal decomposition and photodegradation.

- Stabilizers : Add desiccants (e.g., molecular sieves) to containers .

Methodological Considerations

Q. What analytical techniques are recommended for tracking reaction progress in real time?

- In situ FTIR : Monitors disappearance of starting materials (e.g., C=O stretches at ~1700 cm) and formation of sulfonyl chloride (~1360 cm) .

- LC-MS : Quantifies intermediate species and detects side products (e.g., sulfonic acids).

- TLC with UV visualization : Rapid qualitative assessment using silica plates and ethyl acetate/hexane eluents .

Q. How can researchers mitigate hazards associated with handling the chlorosulfonyl group?

- Controlled reaction conditions : Use Schlenk lines or flow reactors to minimize exposure to moisture and HCl gas byproducts.

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory.

- Neutralization protocols : Quench excess chlorosulfonic acid with ice-cold sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.